molecular formula C5H7NO2 B100843 3,3-Dimethoxyprop-2-enenitrile CAS No. 15732-02-2

3,3-Dimethoxyprop-2-enenitrile

Cat. No. B100843
CAS RN: 15732-02-2
M. Wt: 113.11 g/mol
InChI Key: AGNINIWJJIXFSX-UHFFFAOYSA-N
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Description

3,3-Dimethoxyprop-2-enenitrile is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound is characterized by the presence of two methoxy groups attached to a propenenitrile backbone, which can participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of 3,3-dimethoxypropanenitrile has been achieved through a two-step process involving elimination and addition reactions. Starting from 2-chloro-3-phenylsulfonylpropanenitrile, the elimination of HCl occurs at temperatures ranging from 0 to 20°C, yielding 3-phenylsulfonylpropanenitrile with an 88% yield. The subsequent addition of sodium methoxide in methanol results in the formation of 3,3-dimethoxypropanenitrile with a high yield of 98%. Innovations in the synthesis include the use of THF as a solvent for the elimination step and an excess of sodium methoxide for the addition step to optimize reaction conditions .

Molecular Structure Analysis

The molecular structure of 3,3-dimethoxyprop-2-enenitrile derivatives has been studied using both experimental and theoretical methods. For instance, a derivative of this compound, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been found to exist in a solid state as a stable E-isomer in a zwitterionic form. This structure has been confirmed through crystal structure analysis and is also proposed for the compound dissolved in organic solvents, as supported by NMR, IR, UV/VIS spectroscopy, and DFT calculations .

Chemical Reactions Analysis

The reactivity of 3,3-dimethoxyprop-2-enenitrile has been explored in various chemical reactions. An unusual Michael addition reaction with 2-aryl-substituted acrylates has been reported, leading to different products depending on the reaction temperature. At 60°C, a 4-methoxymethylene-substituted 4-cyanobutyric ester is formed, while at -78°C, a 4-dimethoxymethyl 4-cyanobutyric ester is obtained. These intermediates can be further converted into 4-unsubstituted pyrido[2,3-d]pyrimidines using a guanidine system under microwave irradiation . Additionally, intramolecular [3 + 2] cycloaddition reactions of unsaturated nitrile oxides, which can be derived from 3,3-dimethoxyprop-2-enenitrile, have been studied. The reaction mechanism involves a stepwise process, and the trans regioisomers are favored both thermodynamically and kinetically .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethoxyprop-2-enenitrile and its derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and the electron-withdrawing nitrile group creates a push-pull electronic effect, which can significantly affect the compound's reactivity and stability. The zwitterionic nature of certain derivatives indicates a high degree of resonance stabilization, which can also impact the compound's reactivity and physical properties, such as solubility and melting point .

Scientific Research Applications

Electro-optical and Charge-Transport Properties

A study by Irfan et al. (2015) focused on the electro-optical and charge-transport properties of a related compound, DMNPN, which was analyzed using quantum chemical methods. The research highlighted its potential as an efficient hole-transport material due to its higher computed hole intrinsic mobility compared to electron intrinsic mobility. This characteristic suggests its applicability in electronic and photonic devices (Irfan et al., 2015).

Intramolecular Reactions of Nitrile Oxides

Yu and Houk (2003) investigated intramolecular ene-like reactions involving nitrile oxides and alkenes, revealing a complex three-step process that includes a stepwise carbenoid addition. This study contributes to the understanding of reaction mechanisms involving nitrile groups and could inform synthetic strategies for producing complex organic compounds (Yu & Houk, 2003).

Diastereoselective Synthesis

Research by Yadav et al. (2001) on the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans using 2,2-dimethoxypropane highlights the compound's utility in creating new compounds with high yields and good diastereoselectivity. This finding is valuable for medicinal chemistry and the development of pharmacologically active compounds (Yadav et al., 2001).

Safety And Hazards

While specific safety data for 3,3-Dimethoxyprop-2-enenitrile was not found, general safety data for chemical compounds can be found in Safety Data Sheets . These documents provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.

properties

IUPAC Name

3,3-dimethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNINIWJJIXFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627026
Record name 3,3-Dimethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxyprop-2-enenitrile

CAS RN

15732-02-2
Record name 3,3-Dimethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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